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18F-PSMA-1007 Imaging: Technical Support Center
Welcome to the technical support center for 18F-PSMA-1007 PET imaging. This resource is

designed for researchers, scientists, and drug development professionals to provide guidance

on enhancing the tumor-to-background ratio (TBR) and troubleshooting common issues

encountered during experiments.

Frequently Asked Questions (FAQs)
Q1: What is the primary cause of high background uptake with 18F-PSMA-1007?

A1: 18F-PSMA-1007 is characterized by high hepatobiliary excretion, leading to significant

physiological uptake in the liver and spleen.[1][2] Additionally, non-specific uptake can occur in

benign lesions, such as ganglia, healing fractures, and inflammatory tissues.[3][4][5] Studies

have also shown that PSMA is expressed in the capillaries of some benign lesions like

angiolipomas, which can cause false-positive findings.[4][5]

Q2: How does uptake time affect the tumor-to-background ratio (TBR)?

A2: Delayed imaging generally improves the TBR. Studies have shown that imaging at 2 to 3

hours post-injection allows for clearance of the tracer from the blood pool and soft tissues,

while tumor uptake continues to increase.[6][7] One study comparing imaging at 60 and 120

minutes post-injection found that the median maximum standardized uptake value (SUVmax) in
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tumor lesions significantly increased from 10.98 to 15.51.[2][8] This leads to a better contrast

between tumors and surrounding background tissues.[6][9]

Q3: Why is there sometimes significant 18F-PSMA-1007 uptake in the bladder, despite its

primary hepatobiliary clearance?

A3: While 18F-PSMA-1007 is known for its low urinary excretion, which is an advantage over

tracers like 68Ga-PSMA-11, unexpected bladder activity can still occur in some patients.[6][10]

[11][12] The exact reasons are not fully understood, but it does not appear to be correlated with

patient characteristics like age, weight, or liver and kidney function.[10][12] This variability can

sometimes interfere with the assessment of lesions in the pelvic region.[10][12]

Q4: Can the type of PET scanner used affect the detection of non-specific uptake?

A4: Yes, the technology of the PET scanner can influence the detection of unspecific bone

uptake (UBU). A study found that UBUs were significantly more frequent in images acquired

with digital PET/CT scanners compared to analog scanners.[3] This is likely due to the higher

spatial resolution and sensitivity of digital systems.

Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your 18F-

PSMA-1007 imaging experiments.

Issue 1: High Hepatic Uptake Obscuring Liver Lesions
Problem: Intense physiological uptake in the liver makes it difficult to distinguish true

metastatic lesions from background noise.

Troubleshooting Steps:

Optimize Uptake Time: Perform delayed imaging at 2-3 hours post-injection. While liver

uptake may also increase over time, the tumor-to-liver ratio can improve.[6][9]

Image Reconstruction: Utilize advanced reconstruction algorithms like the block-sequential

regularization expectation maximization (BSREM). This technique can enhance image
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contrast and reduce noise, which may help in differentiating lesions from the background.

[1][13][14]

Correlative Imaging: Fuse PET images with high-resolution anatomical imaging like

contrast-enhanced CT or MRI to help delineate suspicious areas.

Issue 2: Unspecific Bone Uptake Leading to False
Positives

Problem: Focal uptake in the bones without any corresponding morphological changes on

CT can be misinterpreted as metastases.[3] This is a known pitfall with 18F-PSMA-1007.[3]

Troubleshooting Steps:

Morphological Correlation: Carefully examine the corresponding CT or MRI images for any

benign explanations, such as fractures, degenerative changes, or bone marrow islands.[3]

Quantitative Analysis: While not definitive, UBUs often present with mild-to-moderate

uptake (e.g., SUVmax < 10.0).[3] Very high focal uptake is more likely to be malignant.

Follow-up Imaging: In equivocal cases, follow-up imaging may be necessary to assess for

changes over time.[9]

Issue 3: Poor Image Quality and Low Contrast-to-Noise
Ratio (CNR)

Problem: Images appear noisy, making it difficult to confidently identify small lesions.

Troubleshooting Steps:

Adjust Acquisition Time: Increasing the acquisition time per bed position can improve

image quality. An activity time product (administered activity in MBq/kg × acquisition time

in min) of around 8 has been shown to provide a good balance between CNR and noise

levels.[13][14]

Optimize Reconstruction Parameters: When using BSREM, the choice of the β value is

crucial. A β value between 700 and 900 for an activity time product of 8 has been
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suggested as optimal.[13][14] Lower β values can increase noise.[1][13][14]

Administered Activity: Ensure the administered activity is appropriate for the patient's

weight. A common dosage is 4 MBq/kg.[1][13][14]

Quantitative Data Summary
The following tables summarize key quantitative data from studies on optimizing 18F-PSMA-

1007 imaging.

Table 1: Impact of Uptake Time on SUVmax in Lesions and Organs

Tissue/Lesion
SUVmax at 60
min (Median)

SUVmax at 120
min (Median)

% Change Reference

Prostate
Cancer
Lesions

10.98 15.51 +41.3% [2][8]

Liver
Increased over

time
- - [2]

Spleen
Increased over

time
- - [2]

Blood Pool
Decreased over

time
- - [2][9]

| Urinary Bladder | Decreased over time | - | - |[2] |

Table 2: Recommended Imaging Protocol Parameters
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Parameter
Recommended
Value

Rationale Reference

Administered
Activity

~4 MBq/kg
Provides sufficient
signal for high-
quality images.

[1][13][14]

Uptake Time 120 - 180 minutes

Allows for favorable

tumor-to-background

ratios due to tracer

clearance from

background tissues.

[6][7]

Acquisition Time
~2 min/bed position

(for 4 MBq/kg)

Achieves an optimal

activity time product

(AT) of ~8 for good

CNR and low noise.

[13][14]

| Reconstruction | BSREM with β value of 700-900 | Enhances image contrast and reduces

noise compared to standard reconstruction. |[13][14] |

Experimental Protocols
Protocol 1: Optimized Patient Imaging for High TBR
This protocol is based on findings that delayed imaging and specific reconstruction techniques

improve image quality.

Patient Preparation:

Patients should be well-hydrated.

No specific fasting requirements are generally needed.

Patients should be asked to void immediately before the scan to minimize bladder activity.

[1]

Radiotracer Administration:

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7218038/
https://portal.research.lu.se/en/publications/optimization-of-sup18supfpsma-1007-pet-ct-using-regularized-recon/
https://www.researchgate.net/publication/341329925_Optimization_of_18FPSMA-1007_PET-CT_using_regularized_reconstruction_in_patients_with_prostate_cancer
https://pmc.ncbi.nlm.nih.gov/articles/PMC5323462/
https://www.mdpi.com/2075-4418/11/3/552
https://portal.research.lu.se/en/publications/optimization-of-sup18supfpsma-1007-pet-ct-using-regularized-recon/
https://www.researchgate.net/publication/341329925_Optimization_of_18FPSMA-1007_PET-CT_using_regularized_reconstruction_in_patients_with_prostate_cancer
https://portal.research.lu.se/en/publications/optimization-of-sup18supfpsma-1007-pet-ct-using-regularized-recon/
https://www.researchgate.net/publication/341329925_Optimization_of_18FPSMA-1007_PET-CT_using_regularized_reconstruction_in_patients_with_prostate_cancer
https://pmc.ncbi.nlm.nih.gov/articles/PMC7218038/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11934056?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Administer approximately 4.0 MBq/kg of 18F-PSMA-1007 intravenously.[1][13]

Uptake Period:

The patient should rest for an uptake period of 120 minutes.[1][13]

Image Acquisition:

Perform a whole-body PET/CT scan from the mid-thigh to the base of the skull.[1]

Use an acquisition time of 2-3 minutes per bed position.[15]

Image Reconstruction:

Reconstruct the PET images using a BSREM algorithm.[1][13][14]

Utilize a β value in the range of 700-900 for optimal noise and contrast.[13][14]

Include time-of-flight and point spread function modeling in the reconstruction.[1]

Visualizations
Diagrams of Workflows and Pathways
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Phase 1: Preparation

Phase 2: Imaging

Phase 3: Analysis
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(~4 MBq/kg 18F-PSMA-1007)
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(120-180 min)
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Image Reconstruction
(BSREM, β=700-900)

Quantitative Analysis
(SUV, TBR Calculation)

Image Review & Interpretation

Click to download full resolution via product page

Caption: Optimized workflow for 18F-PSMA-1007 PET/CT imaging.
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Caption: Simplified 18F-PSMA-1007 uptake pathways.
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Low Tumor-to-Background
Ratio Observed

Was imaging performed
 at 120-180 min p.i.?

Action: Re-scan at a later
time point if feasible.

No

Was an optimized
reconstruction used (e.g., BSREM)?

Yes

Action: Re-reconstruct data with
BSREM (β=700-900).

No

Is background uptake diffuse
(e.g., liver) or focal?

Yes

Issue: Likely physiological uptake.
Consider delayed imaging to maximize contrast.

Diffuse

Issue: Potential non-specific uptake
in benign lesion. Correlate with CT/MRI.
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Proceed with interpretation
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Caption: Troubleshooting logic for low TBR in 18F-PSMA-1007 imaging.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b11934056#enhancing-tumor-to-background-ratio-in-
18f-psma-1007-imaging]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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